![molecular formula C22H20N4OS B11176027 (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11176027.png)
(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothiazole moiety with a pyrroloquinoline core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 1,3-benzothiazole-2-amine with a suitable hydrazine derivative, followed by cyclization and functional group modifications to introduce the pyrroloquinoline core and the tetramethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and can be used in the development of new synthetic methodologies .
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound’s pharmacological properties are investigated. It may interact with specific biological targets, such as enzymes or receptors, leading to potential therapeutic effects. Research in this area aims to develop new treatments for various diseases .
Industry
In industry, the compound can be used as a precursor for the synthesis of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique structure allows for the development of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity, modulate receptor function, or intercalate into DNA, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Thienopyrimidine compounds: These compounds share structural similarities with the pyrroloquinoline core and exhibit comparable biological activities.
Bioactive peptides: Derived from natural sources, these peptides may have similar therapeutic applications but differ in structure and origin.
Uniqueness
The uniqueness of (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its complex structure, which combines multiple functional groups and heterocyclic systems. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound for research and industrial use .
Biological Activity
The compound (1Z)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule characterized by a unique combination of structural motifs. Its potential biological activities stem from its intricate molecular architecture, which includes a benzothiazole moiety and a pyrroloquinoline framework. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Structural Features
The molecular formula of the compound is C18H14N4OS, and it possesses several functional groups that may contribute to its biological activity. The hydrazinylidene group is particularly noteworthy for its potential to engage in nucleophilic reactions and interactions with biological macromolecules.
Biological Activity Overview
Research on similar compounds indicates that derivatives of benzothiazole often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with benzothiazole structures have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Many benzothiazole derivatives are under investigation for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Certain derivatives have demonstrated potential in inhibiting enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
The mechanism by which This compound exerts its biological effects may involve:
- Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors involved in disease pathways.
- Disruption of Cellular Processes : By interfering with key cellular mechanisms, the compound could induce apoptosis in cancer cells or inhibit microbial growth.
Case Studies
Several studies have focused on compounds structurally similar to This compound , providing insights into its potential applications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
10-(1,3-Benzothiazol-2-yl)-coumarin | Benzothiazole and coumarin rings | Antimicrobial activity |
5-Amino-benzothiazole | Simple benzothiazole derivative | Enzyme inhibition |
4-(4-(Benzothiazolyl)phenyl)thiosemicarbazone | Benzothiazole linked to thiosemicarbazone | Anticancer properties |
These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry and underscore the unique arrangement and potential reactivity of the target compound.
Synthesis and Optimization
The synthesis of This compound typically involves multi-step organic reactions. A possible synthetic route includes:
- Formation of the hydrazine intermediate through condensation reactions.
- Cyclization to form the pyrroloquinoline structure.
- Purification and optimization to achieve high yields.
Properties
Molecular Formula |
C22H20N4OS |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yldiazenyl)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C22H20N4OS/c1-12-9-14-13(2)11-22(3,4)26-19(14)15(10-12)18(20(26)27)24-25-21-23-16-7-5-6-8-17(16)28-21/h5-11,27H,1-4H3 |
InChI Key |
UQXSEUBIGQBYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC4=NC5=CC=CC=C5S4)O)(C)C)C |
Origin of Product |
United States |
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